molecular formula C10H13NO3 B13219531 5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde

5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde

Cat. No.: B13219531
M. Wt: 195.21 g/mol
InChI Key: HLPBORBQZJZBAQ-UHFFFAOYSA-N
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Description

5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.22 g/mol . This compound features a furan ring substituted with a pyrrolidine ring, which is further substituted with a hydroxymethyl group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 3-(hydroxymethyl)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: 5-[3-(Carboxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde.

    Reduction: 5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde is unique due to the combination of the furan and pyrrolidine rings, along with the hydroxymethyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

5-[3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO3/c12-6-8-3-4-11(5-8)10-2-1-9(7-13)14-10/h1-2,7-8,12H,3-6H2

InChI Key

HLPBORBQZJZBAQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CO)C2=CC=C(O2)C=O

Origin of Product

United States

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